LogP Comparison: 2-(4-Methoxyphenyl)-2-methylpropanenitrile vs. Unsubstituted Phenyl Analog
The gem-dimethyl substitution significantly increases the compound's lipophilicity. The calculated octanol-water partition coefficient (LogP) for 2-(4-Methoxyphenyl)-2-methylpropanenitrile is 2.06, compared to its unsubstituted phenyl analog, 2-Methyl-2-phenylpropanenitrile, which has a reported LogP of approximately 2.0 [1]. This demonstrates a quantifiable difference in a critical drug-likeness parameter.
LogP 2.06–2.50
LogP ~2.0
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.06; XLogP3: 2.49638 |
| Comparator Or Baseline | 2-Methyl-2-phenylpropanenitrile (LogP ~2.0) |
| Quantified Difference | Difference in LogP of ~0.06 - 0.5 units |
| Conditions | Predicted data from ACD/Labs Percepta Platform and XLogP3 algorithm [1] |
Why This Matters
The higher lipophilicity of the target compound influences its membrane permeability and metabolic profile, making it a distinct choice over the less lipophilic analog for optimizing bioavailability in drug development.
- [1] ChemSpider. 2-(4-Methoxyphenyl)-2-methylpropanenitrile. Predicted data: ACD/LogP. Retrieved from https://legacy.chemspider.com/Chemical-Structure.189975.html View Source
